An In-Depth Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)-2-bromo-4-methylaniline
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)-2-bromo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of the novel aromatic amine, 5-(benzyloxy)-2-bromo-4-methylaniline. While this compound holds potential as a building block in medicinal chemistry and materials science, a thorough public-domain characterization of its fundamental properties is not yet available. This document aims to bridge that gap by not only presenting the established information but also by providing detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. Understanding these properties is a critical first step in any drug discovery or material development pipeline, as they profoundly influence a compound's behavior in biological and chemical systems.[1][2][3][4]
Molecular Identity and Known Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. 5-(Benzyloxy)-2-bromo-4-methylaniline is an aniline derivative characterized by the presence of a benzyloxy, a bromo, and a methyl group on the phenyl ring.
Table 1: Core Identification of 5-(Benzyloxy)-2-bromo-4-methylaniline
| Identifier | Value | Source |
| CAS Number | 499770-88-6 | [5] |
| Molecular Formula | C₁₄H₁₄BrNO | [5] |
| Molecular Weight | 292.18 g/mol | [5] |
| Hazard Statement | Irritant | [5] |
The molecular structure, depicted below, reveals key functional groups that will dictate its physicochemical behavior. The basic aniline nitrogen, the lipophilic benzyloxy group, and the electron-withdrawing bromine atom are all expected to play significant roles in properties such as solubility, acidity/basicity, and lipophilicity.
Caption: Chemical structure of 5-(Benzyloxy)-2-bromo-4-methylaniline.
The Pivotal Role of Physicochemical Properties in Drug Discovery
In the realm of drug development, the adage "a drug must reach its target to be effective" underscores the importance of physicochemical properties. These characteristics govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[1][4][6] A molecule with excellent target affinity in vitro may fail in vivo if it has poor solubility, low permeability, or is rapidly metabolized. Therefore, an early and accurate assessment of properties like solubility, pKa, and lipophilicity (logP) is paramount to guide lead optimization and reduce late-stage attrition.[1][2][3]
Characterization of Key Physicochemical Properties: A Methodological Approach
As of the latest literature review, specific experimental data for the melting point, boiling point, aqueous solubility, pKa, and logP of 5-(benzyloxy)-2-bromo-4-methylaniline are not publicly available. The following sections provide detailed, authoritative protocols for the experimental determination of these crucial parameters.
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.[3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Several methods can be employed to determine solubility, with the shake-flask method being a widely accepted standard.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
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Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
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Sample Preparation: Add an excess amount of 5-(benzyloxy)-2-bromo-4-methylaniline to a vial containing a known volume of the desired buffer.
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Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Caption: Workflow for shake-flask solubility determination.
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid or base. For an ionizable compound like 5-(benzyloxy)-2-bromo-4-methylaniline, the pKa dictates the extent of ionization at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability, and interaction with its biological target. The aniline functional group is expected to be basic. Potentiometric titration is a robust and widely used method for pKa determination.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: Dissolve an accurately weighed amount of 5-(benzyloxy)-2-bromo-4-methylaniline in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
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Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments.
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Data Acquisition: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve, where the pH is equal to the pKa.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key parameter influencing membrane permeability and plasma protein binding. The shake-flask method using n-octanol and water is the traditional and most reliable method for logP determination.
Experimental Protocol: logP Determination (Shake-Flask Method)
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
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Sample Preparation: Dissolve a known amount of 5-(benzyloxy)-2-bromo-4-methylaniline in either the n-octanol or water phase.
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Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning of the compound between the two layers.
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Phase Separation: Allow the two phases to separate completely.
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Quantification: Carefully remove a sample from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination using the shake-flask method.
Predictive Models for Physicochemical Properties
In the absence of experimental data, computational models can provide estimations of physicochemical properties. These in silico tools are valuable for early-stage drug discovery to prioritize compounds for synthesis and further testing. Numerous software packages and online platforms can predict properties like logP and pKa based on the chemical structure. While these predictions are useful, they should be considered as estimations and ideally confirmed by experimental data.
Conclusion
5-(Benzyloxy)-2-bromo-4-methylaniline is a compound with significant potential in synthetic and medicinal chemistry. While its fundamental physicochemical properties are not yet fully characterized in the public domain, this guide provides a framework for understanding their importance and outlines the authoritative experimental procedures for their determination. By following these robust methodologies, researchers can generate the high-quality data necessary to unlock the full potential of this and other novel chemical entities in their drug discovery and development endeavors.
References
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Deshpande, S. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharma and Bio Sciences, 6(1), P580-P592. [Link]
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Kyrlidis, A., & Giatrellis, S. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Hellenic Journal of Atherosclerosis, 2(3), 193-206. [Link]
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Curating Science (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]
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Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
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LookChem. (2023). What are the physicochemical properties of drug? [Link]
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Wen, H., & Li, Y. (2015). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 50(22), 1937-1941. [Link]
